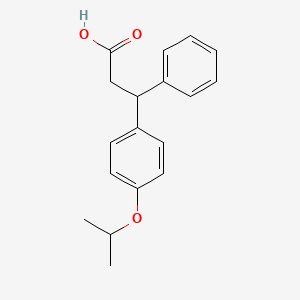![molecular formula C19H24N6O5S B4054477 N-[4-(BUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE](/img/structure/B4054477.png)
N-[4-(BUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Übersicht
Beschreibung
N-[4-(BUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(butylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 448.15288906 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on related compounds often focuses on pharmacokinetics and the metabolism within the human body. For example, studies on acetaminophen (paracetamol) and its analogs delve into how these compounds are processed, including their absorption, distribution, metabolism, and excretion. These studies are crucial for understanding the safety profile of drugs and optimizing their therapeutic use without causing adverse effects. One notable area of research is the investigation into how genetic factors, such as those influencing enzyme activity, impact drug metabolism, highlighting the importance of personalized medicine (Liukas et al., 2011).
Molecular Mechanisms and Action Pathways
Understanding the molecular mechanisms and action pathways of compounds provides insights into their therapeutic potential and side effects. For instance, studies on the metabolic pathways of drugs reveal how they interact with various biological systems. Research into acetaminophen's effects on sulfation of sex hormones or its potential oxidative stress markers, like di-paracetamol and 3-nitro-paracetamol, offers a glimpse into the complex interactions between drugs and the human body. These studies contribute to a broader understanding of drug efficacy and safety (Trettin et al., 2014).
Application in Disease Models
Research often explores the application of chemical compounds in disease models, assessing their therapeutic potential or using them as tools to understand disease mechanisms. For example, the use of certain compounds in models of liver disease or neurological conditions can help elucidate the pathophysiology of these diseases and guide the development of new treatments. Studies on how drugs affect liver metabolism or contribute to understanding neurological disorders represent this application area (Magnusson et al., 1991).
Eigenschaften
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-4-5-10-21-31(29,30)14-8-6-13(7-9-14)22-15(26)11-25-12-20-17-16(25)18(27)24(3)19(28)23(17)2/h6-9,12,21H,4-5,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJEUKITDGVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(cyclohexylamino)-3-nitrophenyl]-2-methylphthalazin-1(2H)-one](/img/structure/B4054396.png)
![N-ethyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054404.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4054425.png)

![2,3-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4054442.png)

![methyl 11-(3-ethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4054453.png)
![N-(1-methoxypropan-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B4054470.png)
![3-(allyloxy)-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine](/img/structure/B4054471.png)
![methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4054481.png)

![methyl 11-(2-chloro-6-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4054494.png)
![N-[(furan-2-yl)methyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide](/img/structure/B4054503.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4054506.png)
